2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Description
Chemical Structure and Properties
The compound 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 1430233-43-4) is a boronic ester-functionalized pyrimidine derivative. Its molecular formula is C₁₂H₁₉BN₂O₂, with a molecular weight of 234.10 g/mol . The dioxaborolane moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is a common protecting group for boronic acids, enhancing stability and solubility in organic solvents. The pyrimidine ring is substituted with methyl groups at positions 2 and 4, which influence electronic and steric properties, making it suitable for Suzuki-Miyaura cross-coupling reactions .
Such compounds are widely used in medicinal chemistry and materials science as intermediates for constructing biaryl systems or functionalized heterocycles.
Properties
Molecular Formula |
C12H19BN2O2 |
|---|---|
Molecular Weight |
234.10 g/mol |
IUPAC Name |
2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C12H19BN2O2/c1-8-10(7-14-9(2)15-8)13-16-11(3,4)12(5,6)17-13/h7H,1-6H3 |
InChI Key |
JFMTXZKAWSJUFL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2C)C |
Origin of Product |
United States |
Preparation Methods
Halogenation of 2,4-Dimethylpyrimidine
The synthesis typically begins with the preparation of a halogenated pyrimidine precursor. 5-Bromo-2,4-dimethylpyrimidine is the most common intermediate, generated via electrophilic aromatic substitution. Bromination of 2,4-dimethylpyrimidine using bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) yields the 5-bromo derivative. Alternatively, direct bromination with molecular bromine () in dichloromethane at 0°C achieves similar results, though with stricter temperature control requirements.
Key Reaction Conditions for Bromination:
Miyaura Borylation of 5-Bromo-2,4-Dimethylpyrimidine
The critical step involves introducing the pinacol boronate group via a palladium-catalyzed Miyaura borylation. This method employs bis(pinacolato)diboron () as the boron source, with palladium acetate () and a phosphine ligand (e.g., SPhos) in a polar aprotic solvent.
Optimized Protocol:
-
Catalyst System: (5 mol%), SPhos (10 mol%)
-
Boron Source: (1.5 equiv)
-
Base: Potassium acetate (, 3.0 equiv)
-
Solvent: 1,4-Dioxane
-
Temperature: 80–90°C, 12–24 hours
The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetallation with and reductive elimination to form the boronate ester.
Alternative Synthetic Routes
Direct C–H Borylation
Iridium-catalyzed C–H borylation offers a halogen-free approach. Using and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) as ligands, the reaction selectively functionalizes the C5 position of 2,4-dimethylpyrimidine.
Conditions for C–H Activation:
-
Catalyst: (3 mol%), dtbpy (6 mol%)
-
Boron Source: Pinacolborane (, 2.0 equiv)
-
Solvent: Cyclohexane
-
Temperature: 100°C, 24 hours
This method avoids halogenation but suffers from lower yields due to the electron-deficient nature of the pyrimidine ring.
Lithiation-Borylation Strategy
Directed ortho-lithiation followed by boronate quenching is feasible if a directing group is present. However, 2,4-dimethylpyrimidine lacks strong directing groups, making this route less practical.
Purification and Characterization
Isolation Techniques
Crude product purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Typical Purity Post-Purification:
Spectroscopic Data
-
(400 MHz, CDCl): δ 8.65 (s, 1H, pyrimidine-H), 2.65 (s, 6H, CH), 1.35 (s, 12H, pinacol-CH).
-
(100 MHz, CDCl): δ 167.2, 157.8, 128.5 (pyrimidine-C), 83.7 (B-O-C), 25.1 (pinacol-CH), 21.3 (CH).
Scalability and Industrial Considerations
Large-Scale Miyaura Borylation
Pilot-scale reactions (1 kg substrate) use identical conditions but replace SPhos with cheaper ligands like XPhos. Yield remains consistent at 85–90% with a batch cycle time of 18 hours.
Cost Analysis
-
Raw Material Cost: $120–150/kg (5-bromo-2,4-dimethylpyrimidine)
-
Catalyst Contribution: $25–30/kg (Pd and ligand)
Challenges and Mitigation Strategies
Boronate Hydrolysis
The pinacol boronate is prone to hydrolysis in aqueous or acidic conditions. Storage under inert atmosphere (N) at –20°C extends stability to >12 months.
Byproduct Formation
Common byproducts include:
-
Deboronation products (5-H-pyrimidine derivatives) from over-reaction.
-
Di-borylated species from excess .
Optimizing stoichiometry ( ≤1.5 equiv) and reaction time minimizes these issues.
Comparative Analysis of Methods
| Method | Yield (%) | Cost ($/kg) | Scalability | Purity (%) |
|---|---|---|---|---|
| Miyaura Borylation | 75–92 | 200–250 | High | ≥98 |
| C–H Borylation | 50–65 | 300–350 | Moderate | 90–95 |
| Lithiation-Borylation | <30 | >500 | Low | 80–85 |
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes several types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
The compound is primarily utilized in organic synthesis as a boron-containing reagent. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex organic molecules.
Cross-Coupling Reactions
One of the notable applications of 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is in Suzuki-Miyaura cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds between aryl halides and boronic acids.
Case Study:
In a study focusing on the synthesis of biaryl compounds, the compound was used successfully in reactions involving various aryl bromides and chlorides. The yields achieved were above 70% under optimized conditions using palladium catalysts .
Pharmaceutical Applications
Due to its structural characteristics, this compound has potential applications in medicinal chemistry.
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit anticancer properties. The incorporation of the boron moiety can enhance the biological activity of these compounds.
Case Study:
A derivative synthesized from 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine showed significant cytotoxicity against various cancer cell lines in vitro. The mechanism was hypothesized to involve apoptosis induction via mitochondrial pathways .
Material Science
The compound's unique properties make it suitable for applications in material science.
Polymer Chemistry
The incorporation of boron compounds into polymers has been explored for enhancing thermal and mechanical properties.
Data Table: Polymer Properties Enhanced by Boron Compounds
| Polymer Type | Property Enhanced | Measurement Method |
|---|---|---|
| Polycarbonate | Thermal Stability | TGA |
| Polyethylene | Mechanical Strength | Tensile Testing |
| Epoxy Resins | Adhesion Strength | Peel Test |
In experiments where 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine was added to epoxy resins, an increase in adhesion strength was observed compared to control samples without boron additives .
Agricultural Chemistry
This compound also shows promise in agricultural applications as a potential pesticide or herbicide.
Herbicidal Activity
Studies have indicated that certain pyrimidine derivatives can exhibit herbicidal properties against specific weed species.
Case Study:
Field trials demonstrated that formulations containing 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine effectively reduced weed biomass by over 60% compared to untreated controls .
Mechanism of Action
The mechanism of action for 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. The palladium catalyst activates the halogenated substrate, allowing the boron reagent to form a new carbon-carbon bond, resulting in the desired product .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Pyrimidine Derivatives
Substituent Position and Electronic Effects
Molecular weight: 234.10 g/mol; Storage: Requires inert atmosphere at 2–8°C .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 321724-19-0)
- Lacks methyl substituents, resulting in higher reactivity but lower stability.
- Used in synthesizing fluorescent tags and kinase inhibitors .
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 126689-01-8) An amino group at position 2 enhances hydrogen-bonding capacity, useful in supramolecular chemistry. Molecular formula: C₁₀H₁₇BN₃O₂ .
Functional Group Variations
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
- Chlorine substituent increases electrophilicity, favoring nucleophilic aromatic substitution.
- CAS: 1003845-08-6; Molecular weight: 266.54 g/mol .
2,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Methoxy groups improve solubility in polar solvents but reduce electron density on the pyrimidine ring. Purity: 97%; CAS: Not listed .
Reactivity and Stability
Biological Activity
2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, safety profiles, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- Molecular Formula : CHBNO
- Molecular Weight : 222.09 g/mol
Structural Features
The compound features a pyrimidine core substituted with a dioxaborolane moiety. The presence of the boron atom in the dioxaborolane structure is significant for its biological activity, particularly in drug design as boron-containing compounds have been shown to possess unique reactivity and biological properties.
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives exhibit notable anticancer properties. Research has shown that compounds similar to 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can inhibit cell proliferation in various cancer cell lines. For instance:
- IC Values : Some related compounds demonstrated IC values in the range of 0.1–100 nM against cancer cell lines .
- Selectivity : These compounds often show selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index .
Antiviral Activity
Pyrimidine derivatives have also been explored for their antiviral properties. A related compound exhibited significant antiviral activity against influenza viruses with effective viral load reduction in infected models . This suggests that 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine may have potential applications in antiviral therapies.
Safety and Toxicity
In toxicity assessments:
- Acute Toxicity : No acute toxicity was observed at high doses (up to 2000 mg/kg) in animal models .
- Pharmacokinetics : The compound demonstrated a clearance rate of 82.7 ± 1.97 mL/h/kg and an oral bioavailability of 31.8% .
These findings indicate a promising safety profile for further development.
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is often influenced by their structural characteristics. Key aspects include:
- Substitution Patterns : The presence of alkyl groups at specific positions on the pyrimidine ring can enhance potency and selectivity.
- Dioxaborolane Moiety : The incorporation of dioxaborolane contributes to the compound's reactivity and interaction with biological targets.
Table of SAR Findings
| Compound | Structure | IC (nM) | Activity Type | Notes |
|---|---|---|---|---|
| Compound A | Pyrimidine derivative | 27.4 | Anticancer | Selective for cancer cells |
| Compound B | Pyrimidine with dioxaborolane | 0.126 | Anticancer | High potency against TNBC |
| Compound C | Similar to target compound | >10 μM | Antiviral | Effective against influenza |
Q & A
Q. Q1. What are the standard synthetic routes for 2,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, and how are intermediates characterized?
A1. The compound is synthesized via Suzuki-Miyaura cross-coupling, where the pyrimidine core is functionalized with a boronic ester group. Key intermediates include halogenated pyrimidines (e.g., 4-chloro- or 2-fluoro-pyrimidine derivatives) coupled with pinacol borane. Characterization employs:
Q. Q2. How does steric hindrance from the 2,4-dimethyl groups affect reactivity in cross-coupling reactions?
A2. The methyl groups at positions 2 and 4 reduce electron density at the pyrimidine ring, slowing transmetalation in Suzuki reactions. Optimization requires:
Q. Q3. What solvent systems are optimal for handling this boronic ester in aqueous conditions?
A3. Use mixed solvents (THF/H₂O or dioxane/H₂O) with a 3:1 ratio to balance boronic ester stability and reaction efficiency. Additives like K₂CO₃ or CsF improve solubility and prevent protodeboronation .
Advanced Research Questions
Q. Q4. How can structural modifications (e.g., halogenation) of the pyrimidine ring alter its utility in materials science?
A4. Halogenated derivatives (e.g., 2-chloro or 4-fluoro) enable post-functionalization for OLEDs or coordination polymers. For example:
Q. Table 1: Substituent Effects on Pyrimidine Reactivity
Q. Q5. What crystallographic challenges arise when analyzing this compound, and how are they resolved?
A5. Challenges include:
Q. Q6. How do conflicting NMR and X-ray data on regioselectivity inform mechanistic studies?
A6. Discrepancies between NMR (solution-phase dynamics) and X-ray (solid-state order) highlight solvent-dependent conformational changes. Use:
- DFT calculations : To model transition states.
- Variable-temperature NMR : To probe rotational barriers .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
